molecular formula C8H14ClN3O2 B1383663 5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034156-72-2

5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1383663
CAS No.: 2034156-72-2
M. Wt: 219.67 g/mol
InChI Key: MQPPYKSCMWXPHC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative characterized by a 2,4-dione core, an aminomethyl group at position 5, and an isopropyl substituent at position 1. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. Pyrimidine-2,4-diones are structurally analogous to uracil and thymine, often serving as scaffolds for enzyme inhibitors or nucleoside mimetics . This compound’s unique substituents distinguish it from related derivatives, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-(aminomethyl)-1-propan-2-ylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(3-9)7(12)10-8(11)13;/h4-5H,3,9H2,1-2H3,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPPYKSCMWXPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyrimidine derivative are reacted together.

    Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione derivatives vary widely in substituents at positions 1 and 5, which critically affect their pharmacological profiles. Below is a detailed comparison:

Substituent Variations at Position 1

  • 1-Isopropyl group (Target Compound) : The isopropyl group introduces moderate steric bulk, balancing lipophilicity and metabolic stability.
  • 1-Trifluoroethyl (CymitQuimica) : The trifluoroethyl group adds strong electron-withdrawing effects and bulk, likely improving metabolic resistance but increasing steric hindrance .
  • 1-Methyl (CAS 2034157-29-2) : A methyl group offers minimal steric impact, favoring solubility but possibly reducing target specificity .

Substituent Variations at Position 5

  • 5-Aminomethyl (Target Compound): The aminomethyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility and interaction with polar enzyme active sites.
  • 5-Chloro (Tipiracil Hydrochloride) : A chloro group in Tipiracil increases electrophilicity, critical for covalent interactions with thymidine phosphorylase, but may elevate toxicity risks .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Isopropyl Aminomethyl ~217.65 (est.) High solubility, moderate lipophilicity
1-Cyclopropyl analog (CAS 2034154-05-5) Cyclopropyl Aminomethyl 217.65 Rigid structure, reduced solubility
Tipiracil Hydrochloride - Chloro + Imine-pyrrolidine 316.18 Thymidine phosphorylase inhibitor
1-Trifluoroethyl analog (CymitQuimica) Trifluoroethyl Aminomethyl ~283.7 (est.) High metabolic stability
5-Hydroxyethyl (Compound 1, ) - Hydroxyethyl ~186.16 Hydrophilic, low bioactivity

Research Findings and Implications

Solubility vs. Bioactivity Trade-offs: The target compound’s aminomethyl and isopropyl groups optimize solubility without excessive lipophilicity, contrasting with Tipiracil’s chloro group, which prioritizes target binding over solubility .

Steric Effects : The isopropyl group may offer better metabolic stability than cyclopropyl or trifluoroethyl analogs, as extreme bulk (e.g., trifluoroethyl) could hinder enzymatic processing .

Biological Activity

5-(Aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride, also known as 6-amino-3-isopropylpyrimidine-2,4-dione, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1055299-04-1
  • IUPAC Name : 6-amino-3-isopropylpyrimidine-2,4(1H,3H)-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

  • Antagonistic Activity : Research indicates that derivatives of pyrimidine-2,4-dione exhibit antagonistic effects on hormone receptors, particularly the luteinizing hormone-releasing hormone (LHRH) receptor. This is significant in treating hormone-dependent conditions such as prostate cancer and endometriosis .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic benefits in metabolic disorders.
  • Cellular Uptake and Lipophilicity : Molecular modeling studies suggest that the structural characteristics of this compound enhance its membrane permeability and bioavailability, making it a suitable candidate for oral administration .

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to inhibit LHRH receptors has been linked to reduced tumor growth in models of hormone-dependent cancers .

Case Studies

  • LHRH Antagonism : A study demonstrated that a related thienopyrimidine derivative showed an IC50 value of 0.06 nM against the human LHRH receptor. Oral administration in cynomolgus monkeys resulted in significant suppression of plasma LH levels, indicating potential for clinical use in hormone-sensitive cancers .
  • Metabolic Disorders : In vitro studies have shown that compounds similar to 5-(aminomethyl)-1-isopropylpyrimidine can modulate metabolic pathways associated with diabetes and obesity by influencing insulin signaling pathways.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
LHRH Receptor AntagonismHuman LHRH ReceptorInhibition of LH secretion
Enzyme InhibitionVarious metabolic enzymesAltered metabolism
Anticancer ActivityHormone-dependent tumorsReduced tumor growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride

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